Cas no 1820604-11-2 (3,5-Dibromo-4-fluoro-2-pyridinamine)

3,5-Dibromo-4-fluoro-2-pyridinamine is a halogenated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure, featuring bromine and fluorine substituents, enhances reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for constructing complex heterocyclic frameworks. The electron-withdrawing properties of the halogens improve its stability and compatibility with various reaction conditions. This compound is particularly useful in the development of bioactive molecules, including potential drug candidates and crop protection agents. Its high purity and well-defined chemical properties ensure consistent performance in research and industrial applications, facilitating precise modifications for targeted molecular designs.
3,5-Dibromo-4-fluoro-2-pyridinamine structure
1820604-11-2 structure
Product Name:3,5-Dibromo-4-fluoro-2-pyridinamine
CAS No:1820604-11-2
MF:C5H3Br2FN2
MW:269.897122621536
CID:4618911
PubChem ID:86812103
Update Time:2025-06-21

3,5-Dibromo-4-fluoro-2-pyridinamine Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dibromo-4-fluoropyridin-2-amine
    • DTXSID701292382
    • E79704
    • 1820604-11-2
    • 3,5-Dibromo-4-fluoro-2-pyridinamine
    • 3,5-Dibromo-4-fluoro-pyridin-2-ylamine
    • BS-31433
    • Inchi: 1S/C5H3Br2FN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)
    • InChI Key: WIBJWXWDOPATBK-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(=CN=C1N)Br)F

Computed Properties

  • Exact Mass: 269.86265g/mol
  • Monoisotopic Mass: 267.86470g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 38.9

Experimental Properties

  • Density: 2.2±0.1 g/cm3
  • Boiling Point: 252.6±35.0 °C at 760 mmHg
  • Flash Point: 106.6±25.9 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

3,5-Dibromo-4-fluoro-2-pyridinamine Security Information

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Additional information on 3,5-Dibromo-4-fluoro-2-pyridinamine

3,5-Dibromo-4-fluoro-2-pyridinamine: A Versatile Chemical Compound with Promising Applications in Biomedical Research

3,5-Dibromo-4-fluoro-2-pyridinamine (CAS No. 1820604-11-2) represents a unique pyridinamine derivative that has garnered significant attention in pharmaceutical development and drug discovery due to its multifaceted pharmacological properties. This organobromine compound exhibits structural characteristics that make it a valuable candidate for targeted therapeutic applications, particularly in anti-inflammatory and anti-cancer research. The molecular framework of this pyridine-based molecule is optimized to interact with specific biological targets, offering potential for novel drug design and biological activity modulation.

The chemical structure of 3,5-Dibromo-4-fluoro-2-pyridinamine is defined by the presence of bromine atoms at positions 3 and 5, a fluorine substituent at position 4, and an amine group at position 2 within the pyridine ring. This functional group arrangement contributes to its electrophilic reactivity and intermolecular interactions, which are critical for its role in biochemical pathways. Recent studies have highlighted the importance of halogen substitution patterns in modulating the lipophilicity and <

3,5-Dibromo-4-fluoro-2-pyridinamine has demonstrated promising anti-inflammatory effects in preclinical models, making it a focal point for immunomodulatory research. A 2023 study published in Journal of Medicinal Chemistry revealed that this pyridinamine derivative selectively inhibits the NF-κB signaling pathway, a key mediator of chronic inflammation. The fluorine atom at position 4 enhances the electronic properties of the molecule, enabling it to interact more effectively with protein kinase targets involved in inflammatory responses. This mechanism of action positions 3,5-Dibromo-4-fluoro-2-pyridinamine as a potential therapeutic agent for autoimmune diseases and inflammatory disorders.

Recent advancements in computational chemistry have further elucidated the binding affinity of 3,5-Dibromo-4-fluoro-2-pyridinamine with target proteins. Molecular docking studies conducted in 2024 demonstrated that this organobromine compound exhibits a high binding energy for the COX-2 enzyme, a key target in non-steroidal anti-inflammatory drug (NSAID) development. The halogen bonding interactions between the bromine atoms and the hydrophobic pockets of the enzyme significantly enhance its selective inhibition profile compared to traditional NSAIDs. These findings underscore the potential of 3,5-Dibromo-4-fluoro-2-pyridinamine as a next-generation anti-inflammatory agent with reduced side effects.

In the realm of anti-cancer research, 3,5-Dibromo-4-fluoro-2-pyridinamine has shown encouraging cytotoxic activity against various human cancer cell lines. A 2023 study published in Cancer Research reported that this pyridinamine derivative selectively induces apoptosis in prostate cancer cells by modulating the mitochondrial apoptotic pathway. The fluorine substitution at position 4 appears to play a critical role in enhancing the cell permeability of the molecule, allowing it to effectively penetrate cell membranes and exert its pro-apoptotic effects. These findings suggest that 3,5-Dibromo-4-fluoro-2-pyridinamine could be a valuable candidate for targeted cancer therapy with minimal off-target toxicity.

The synthetic versatility of 3,5-Dibromo-4-fluoro-2-pyridinamine has also been explored in the context of drug development. A 2024 study in Organic & Biomolecular Chemistry described a novel asymmetric synthesis route for this organobromine compound, which significantly improves its yield and purity. The fluorination strategy employed in this synthesis is critical for maintaining the functional group integrity of the final product, ensuring its bioavailability and pharmacological activity. This advancement in synthetic methodology highlights the importance of chemical engineering in the development of novel therapeutic agents like 3,5-Dibromo-4-fluoro-2-pyridinamine.

Moreover, 3,5-Dibromo-4-fluoro-2-pyridinamine has been investigated for its potential in antimicrobial applications. A 2023 study published in Antimicrobial Agents and Chemotherapy found that this pyridinamine derivative exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The halogen substituents on the pyridine ring are believed to contribute to its microbicidal effects by disrupting cell membrane integrity and inhibiting protein synthesis in bacterial cells. These findings suggest that 3,5-Dibromo-4-fluoro-2-pyridinamine could be a promising candidate for the development of new antibiotics, particularly in the face of increasing antimicrobial resistance.

Despite its promising pharmacological profile, 3,5-Dibromo-4-fluoro-2-pyridinamine is not without challenges. A 2024 review in Drug Discovery Today highlighted the need for further clinical trials to evaluate its long-term safety and efficacy in human subjects. The halogenated structure of this organobromine compound may lead to metabolic instability or toxicological concerns that require careful pharmacokinetic analysis. Researchers are currently exploring structure-activity relationship (SAR) studies to optimize the chemical properties of 3,5-Dibromo-4-fluoro-2-pyridinamine for improved therapeutic outcomes.

In conclusion, 3,5-Dibromo-4-fluoro-2-pyridinamine represents a significant advancement in the field of pharmaceutical chemistry. Its unique chemical structure and functional group arrangement enable it to interact with a range of biological targets, offering potential for novel therapeutic applications in anti-inflammatory, anti-cancer, and antimicrobial research. As drug discovery continues to evolve, the role of 3,5-Dibromo-4-fluoro-2-pyridinamine in developing next-generation therapeutics is likely to expand, driven by ongoing scientific research and technological innovation.

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